molecular formula C9H8Cl2O2 B183841 3-(3,5-Dichlorophenyl)propanoic acid CAS No. 95333-95-2

3-(3,5-Dichlorophenyl)propanoic acid

Cat. No. B183841
Key on ui cas rn: 95333-95-2
M. Wt: 219.06 g/mol
InChI Key: GQICJNXGCGRFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06998423B2

Procedure details

LiAlH4 (1M in Et2O, 10 mL, 10 mmol) was slowly added to a solution of 3-(3,5-dichlorophenyl)-propionic acid (2.19 g, 10 mmol) in Et2O (50 mL). The reaction was heated at reflux for 2 h. The reaction was cooled to room temperature and 2 N NaOH (1 mL) and aqueous NH4Cl (satd., 3 mL) as carefully added. The solution was filtered through Celite and the filtrate was dried over MgSO4, filtered, and concentrated. The product was purified by flash chromatography (25% EtOAc/hexanes) to afford 3-(3,5-dichlorophenyl)-propanol (640 mg). 1H NMR (400 MHz, CDCl3) δ 7.17 (m, 1H), 7.07 (m, 2H), 3.64 (m, 2H), 2.65 (t, 2H), 1.84 (m, 2H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:7][C:8]1[CH:9]=[C:10]([CH2:15][CH2:16][C:17](O)=[O:18])[CH:11]=[C:12]([Cl:14])[CH:13]=1.[OH-].[Na+].[NH4+].[Cl-]>CCOCC>[Cl:7][C:8]1[CH:9]=[C:10]([CH2:15][CH2:16][CH2:17][OH:18])[CH:11]=[C:12]([Cl:14])[CH:13]=1 |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
2.19 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)CCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (25% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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